

3,5-Dimethylbenzenesulfonyl chloride chemical structure and CAS number

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Compound of Interest

Compound Name: 3,5-Dimethylbenzenesulfonyl chloride

Cat. No.: B1301094

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An In-Depth Technical Guide to 3,5-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzenesulfonyl chloride, a member of the aryl sulfonyl chloride family, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. Its unique substitution pattern influences its reactivity and the properties of its derivatives, making it a valuable building block for the synthesis of a wide range of compounds, including sulfonamides and sulfonate esters. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in research and drug development.

Chemical Structure and Identification

3,5-Dimethylbenzenesulfonyl chloride is characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonyl chloride functional group at the 1 position.

Chemical Structure:

Key Identifiers:

Identifier	Value
CAS Number	2905-27-3[1]
Molecular Formula	C8H9ClO2S[1]
Molecular Weight	204.67 g/mol [1]
IUPAC Name	3,5-dimethylbenzenesulfonyl chloride[1]
SMILES	<chem>CC1=CC(=CC(=C1)S(=O)(=O)Cl)C</chem> [1]
InChI Key	LSAGRAXLOLZVKO-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dimethylbenzenesulfonyl chloride** is presented below.

Property	Value
Appearance	White to yellow crystalline powder
Melting Point	90-94 °C
Boiling Point	302.3 °C at 760 mmHg
Density	1.29 g/cm ³
Solubility	Reacts with water; soluble in organic solvents.

Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride

The synthesis of **3,5-Dimethylbenzenesulfonyl chloride** is typically achieved through the sulfonation of 3,5-dimethylbenzene (m-xylene) followed by chlorination. While specific detailed protocols for this exact compound are not readily available in public literature, a reliable procedure can be adapted from established methods for analogous aryl sulfonyl chlorides, such as the one published in Organic Syntheses for benzenesulfonyl chloride.

Experimental Protocol: Synthesis via Chlorosulfonation of m-Xylene

This protocol is an adapted procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

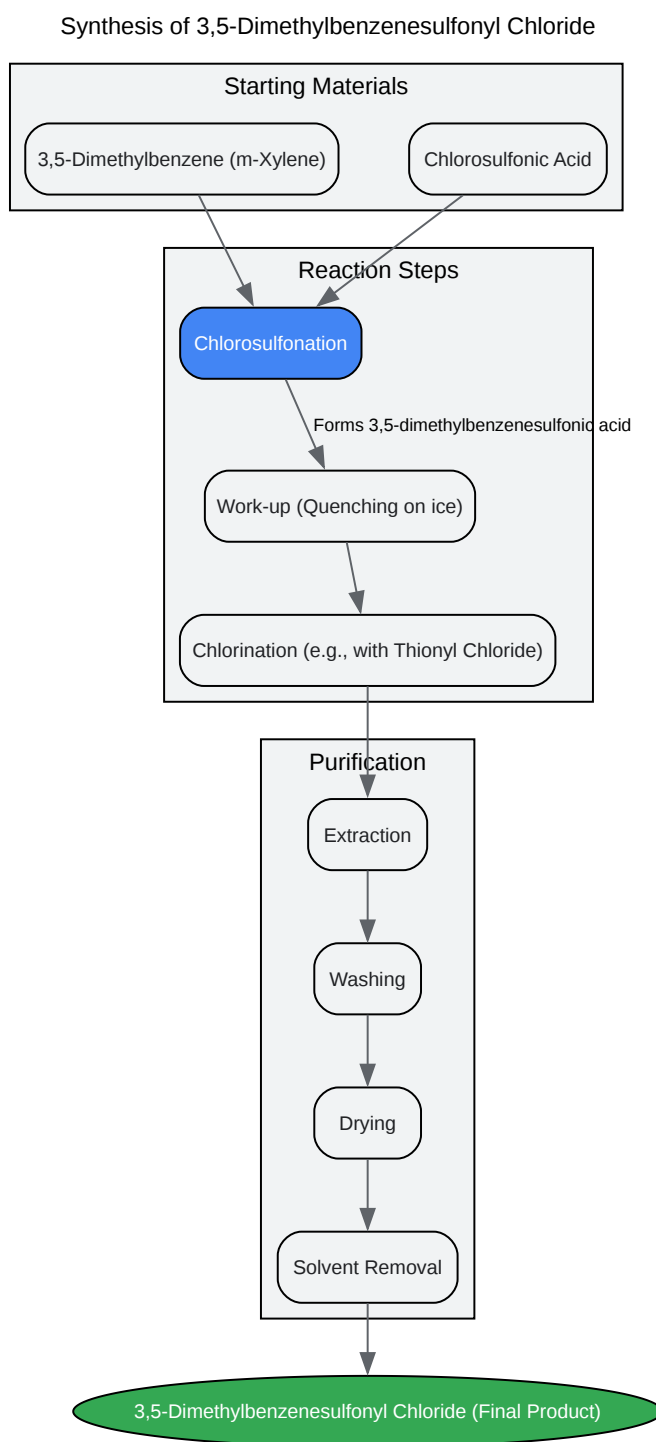
- 3,5-Dimethylbenzene (m-xylene)
- Chlorosulfonic acid
- Thionyl chloride or phosphorus pentachloride
- Crushed ice
- Carbon tetrachloride (or other suitable organic solvent)
- Dilute sodium carbonate solution

Procedure:

- **Reaction Setup:** In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases, place an excess of chlorosulfonic acid and cool it in an ice bath.
- **Addition of m-Xylene:** Slowly add 3,5-dimethylbenzene dropwise to the stirred, cooled chlorosulfonic acid, maintaining a low temperature (0-5 °C).
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete sulfonation.
- **Work-up:** Carefully pour the reaction mixture onto a large amount of crushed ice. The intermediate, 3,5-dimethylbenzenesulfonic acid, will be in the aqueous layer.
- **Chlorination:** The sulfonic acid can be converted to the sulfonyl chloride by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.^[1]

- Isolation: The product, **3,5-dimethylbenzenesulfonyl chloride**, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., carbon tetrachloride).
- Purification: Wash the organic extract with a dilute solution of sodium carbonate to remove any remaining acidic impurities, followed by water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Below is a logical workflow for the synthesis of **3,5-Dimethylbenzenesulfonyl chloride**.



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Caption: Workflow for the synthesis of **3,5-Dimethylbenzenesulfonyl chloride**.

Chemical Reactivity and Applications

The primary reactivity of **3,5-Dimethylbenzenesulfonyl chloride** is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the formation of sulfonamides and sulfonate esters.

Formation of Sulfonamides

The reaction with primary or secondary amines yields N-substituted sulfonamides, a class of compounds with a broad spectrum of biological activities. This reaction is fundamental in medicinal chemistry for the synthesis of potential drug candidates.

Experimental Protocol: General Synthesis of a Sulfonamide

Materials:

- **3,5-Dimethylbenzenesulfonyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Pyridine, Triethylamine)
- 1M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

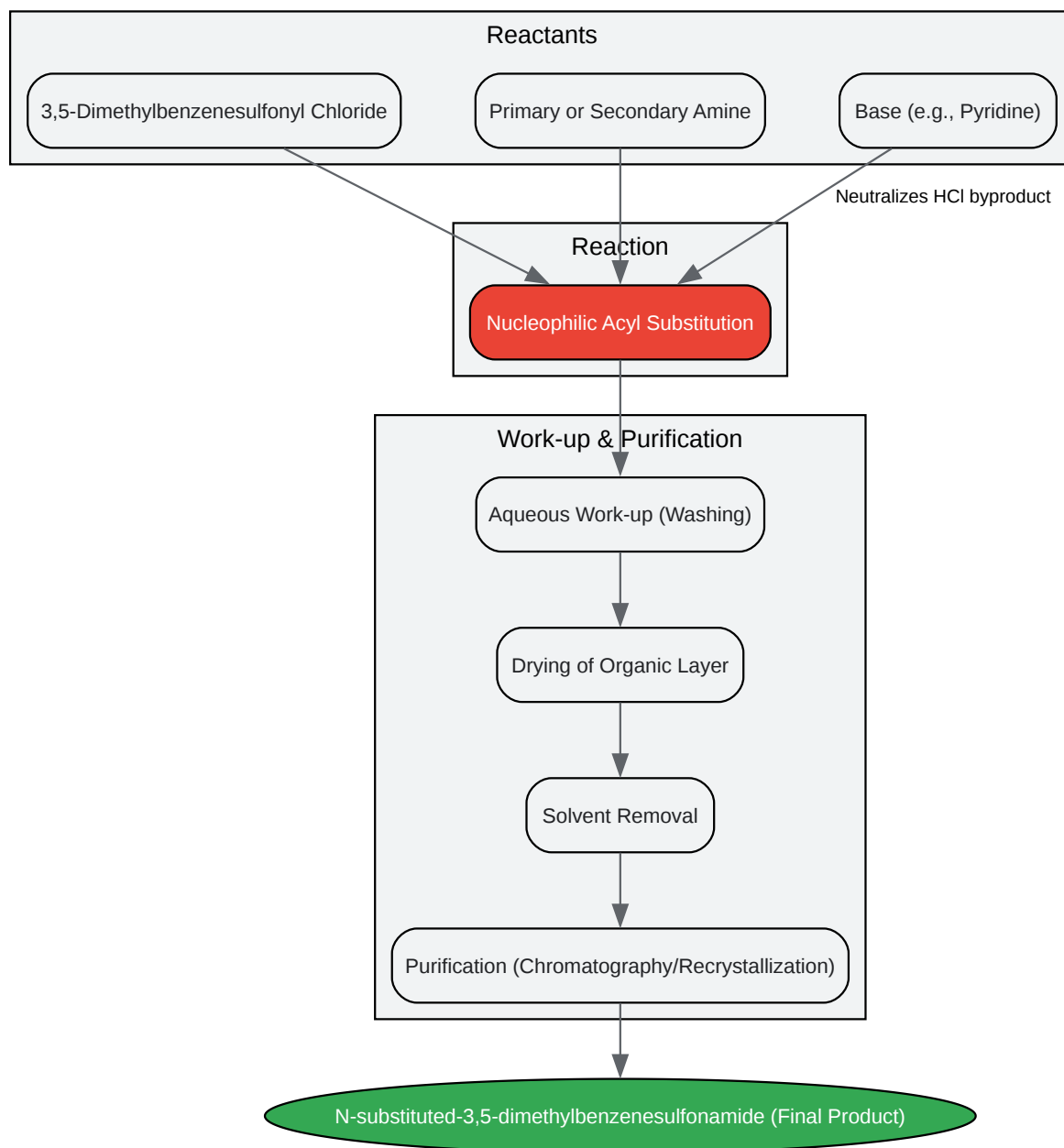
Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
- **Base Addition:** Cool the solution to 0 °C in an ice bath and add the base.

- **Sulfonyl Chloride Addition:** Dissolve **3,5-Dimethylbenzenesulfonyl chloride** in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

The logical workflow for the synthesis of a sulfonamide derivative is depicted below.

General Workflow for Sulfonamide Synthesis



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Caption: General workflow for the synthesis of sulfonamides.

Use as a Protecting Group

In multi-step organic synthesis, the 3,5-dimethylbenzenesulfonyl group (often abbreviated as "Mes" or "Mbs") can be used as a protecting group for amines. The resulting sulfonamide is stable under a variety of reaction conditions.

Applications in Drug Development

The sulfonamide functional group is a key pharmacophore in a number of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors. The 3,5-dimethyl substitution pattern of the benzene ring can influence the physicochemical properties of the resulting molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. While no specific FDA-approved drugs have been identified as containing the 3,5-dimethylbenzenesulfonyl moiety in the conducted search, its derivatives are explored for potential therapeutic applications due to their biological activities.[1]

Safety and Handling

3,5-Dimethylbenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin and eye irritation upon contact, and inhalation can irritate the respiratory tract. It is crucial to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

3,5-Dimethylbenzenesulfonyl chloride is a valuable and reactive intermediate in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters makes it a key building block for the development of new pharmaceuticals and other functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to support researchers, scientists, and drug development professionals in their work with this important chemical compound.

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References

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